2-[4-(dimethylamino)-1-oxo-1,2-dihydrophthalazin-2-yl]-N-(3-fluoro-4-methylphenyl)acetamide
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Overview
Description
2-[4-(dimethylamino)-1-oxo-1,2-dihydrophthalazin-2-yl]-N-(3-fluoro-4-methylphenyl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a benzamide core substituted with an azepane sulfonyl group, a chloro group, and a methoxybenzyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(dimethylamino)-1-oxo-1,2-dihydrophthalazin-2-yl]-N-(3-fluoro-4-methylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2-chlorobenzoic acid with 4-methoxybenzylamine under appropriate conditions to form 2-chloro-N-(4-methoxybenzyl)benzamide.
Introduction of the Azepane Sulfonyl Group: The azepane sulfonyl group can be introduced by reacting the benzamide intermediate with azepane-1-sulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-[4-(dimethylamino)-1-oxo-1,2-dihydrophthalazin-2-yl]-N-(3-fluoro-4-methylphenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction Reactions: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used.
Oxidation and Reduction Reactions: Products depend on the specific reaction conditions and reagents.
Hydrolysis: The major products are the corresponding carboxylic acid and amine.
Scientific Research Applications
2-[4-(dimethylamino)-1-oxo-1,2-dihydrophthalazin-2-yl]-N-(3-fluoro-4-methylphenyl)acetamide has various scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates with various biological activities.
Pharmaceuticals: It can be explored for its potential therapeutic effects in treating diseases.
Materials Science: The compound can be used in the development of new materials with specific properties.
Biological Research: It can be used as a tool compound to study biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 2-[4-(dimethylamino)-1-oxo-1,2-dihydrophthalazin-2-yl]-N-(3-fluoro-4-methylphenyl)acetamide depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes, receptors, or proteins, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 5-(azepan-1-ylsulfonyl)-1-(3-fluoro-4-methoxybenzyl)pyridin-2(1H)-one
- 3-(azepan-1-ylsulfonyl)-N-(1,3-benzodioxol-5-ylmethyl)-4-chlorobenzamide
Uniqueness
2-[4-(dimethylamino)-1-oxo-1,2-dihydrophthalazin-2-yl]-N-(3-fluoro-4-methylphenyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-[4-(dimethylamino)-1-oxophthalazin-2-yl]-N-(3-fluoro-4-methylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O2/c1-12-8-9-13(10-16(12)20)21-17(25)11-24-19(26)15-7-5-4-6-14(15)18(22-24)23(2)3/h4-10H,11H2,1-3H3,(H,21,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLIUEQPXGQLVJY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3C(=N2)N(C)C)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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